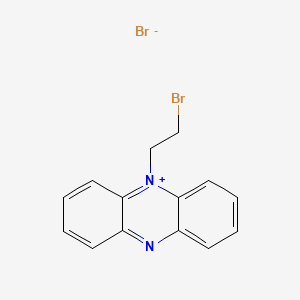
Methyl 6-methoxyhexa-3,5-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methoxyhexa-3,5-dienoate is an organic compound with the molecular formula C8H12O3. It is an ester derivative characterized by the presence of a methoxy group and a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxyhexa-3,5-dienoate can be achieved through several methods. One common approach involves the esterification of 6-methoxyhexa-3,5-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boron reagent is coupled with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-methoxyhexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium methoxide in methanol as a nucleophile under reflux conditions.
Major Products Formed
Oxidation: 6-methoxyhexa-3,5-dienoic acid.
Reduction: 6-methoxyhexa-3,5-dienol.
Substitution: Various methoxy-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 6-methoxyhexa-3,5-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl 6-methoxyhexa-3,5-dienoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various electron transfer reactions, influencing biochemical pathways and cellular processes. The methoxy group can also modulate the compound’s reactivity and binding affinity to target molecules .
Comparación Con Compuestos Similares
Methyl 6-methoxyhexa-3,5-dienoate can be compared with other similar compounds, such as:
Methyl 6-hydroxy-6-methoxyhexa-3,5-dienoate: Similar structure but with an additional hydroxyl group, leading to different reactivity and solubility properties.
Methyl 3,5-hexadienoate: Lacks the methoxy group, resulting in different chemical behavior and applications.
The uniqueness of this compound lies in its combination of a methoxy group and a conjugated diene system, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
96493-98-0 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 6-methoxyhexa-3,5-dienoate |
InChI |
InChI=1S/C8H12O3/c1-10-7-5-3-4-6-8(9)11-2/h3-5,7H,6H2,1-2H3 |
Clave InChI |
DVBLLRDLHLKFLN-UHFFFAOYSA-N |
SMILES canónico |
COC=CC=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



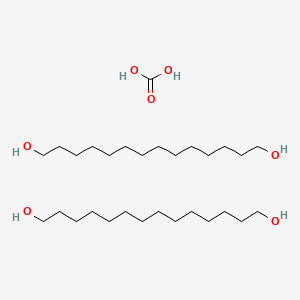
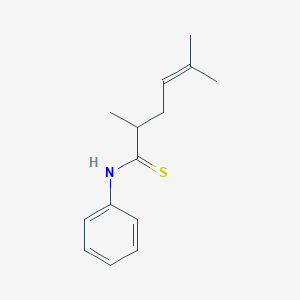
![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
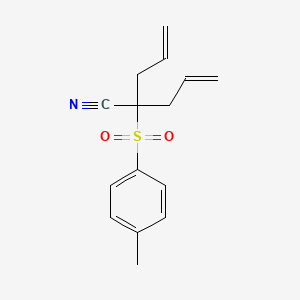

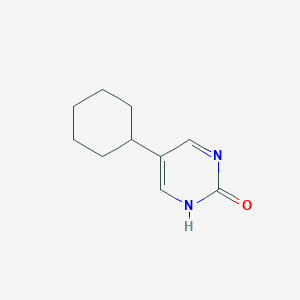
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)
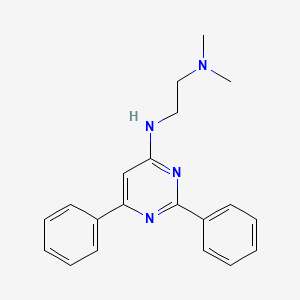
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)

![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
![6-(2,4-Dimethoxyphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14356785.png)
